3,3,4-Trihydroxyoxepan-2-one
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Overview
Description
3,3,4-Trihydroxyoxepan-2-one: is an organic compound that belongs to the class of oxepanes, which are seven-membered cyclic ethers. This compound is characterized by the presence of three hydroxyl groups and a lactone ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trihydroxyoxepan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or a diol, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the oxepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trihydroxyoxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3,3,4-Trihydroxyoxepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,4-Trihydroxyoxepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The lactone ring can undergo hydrolysis, releasing active intermediates that participate in various biochemical processes.
Comparison with Similar Compounds
3,4-Dihydroxyoxepan-2-one: Lacks one hydroxyl group compared to 3,3,4-Trihydroxyoxepan-2-one.
3-Hydroxyoxepan-2-one: Contains only one hydroxyl group.
4-Hydroxyoxepan-2-one: Hydroxyl group is positioned differently.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
141752-57-0 |
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Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3,3,4-trihydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O5/c7-4-2-1-3-11-5(8)6(4,9)10/h4,7,9-10H,1-3H2 |
InChI Key |
VLXUFQVENKPPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=O)OC1)(O)O)O |
Origin of Product |
United States |
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